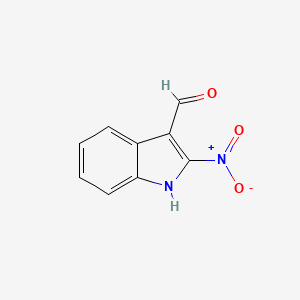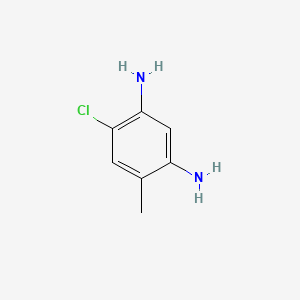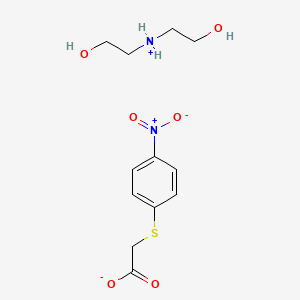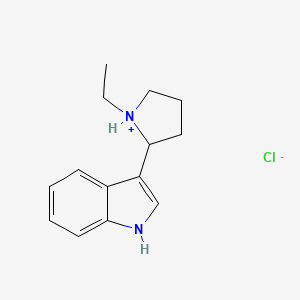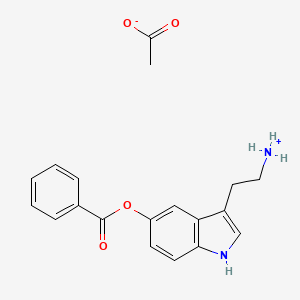
Trichloro(N,N-dimethylbenzylamine)boron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(N,N-dimethylbenzylamine)boron is a chemical compound with the molecular formula C9H13BCl3N and a molecular weight of 252.37622 g/mol . It is known for its unique structure, which includes a boron atom coordinated to a trichloride group and an N,N-dimethylbenzylamine ligand. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro(N,N-dimethylbenzylamine)boron can be synthesized through the reaction of boron trichloride with N,N-dimethylbenzylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of boron trichloride. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(N,N-dimethylbenzylamine)boron undergoes various chemical reactions, including:
Substitution Reactions: The trichloride group can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form different boron-containing compounds.
Oxidation and Reduction Reactions: The boron center can participate in oxidation and reduction reactions, altering its oxidation state and forming new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can produce borate esters, while oxidation reactions can yield boronic acids .
Wissenschaftliche Forschungsanwendungen
Trichloro(N,N-dimethylbenzylamine)boron has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trichloro(N,N-dimethylbenzylamine)boron involves its ability to form stable complexes with various ligands. The boron atom can coordinate with different nucleophiles, leading to the formation of new compounds. In biological systems, its mechanism of action is related to its ability to target specific molecular pathways and interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloro(N,N-dimethyloctylamine)boron: Similar in structure but with an octylamine ligand instead of a benzylamine ligand.
Boron Trichloride-Dimethyloctylamine Complex: Another similar compound with a different amine ligand.
Uniqueness
Trichloro(N,N-dimethylbenzylamine)boron is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
34762-89-5 |
|---|---|
Molekularformel |
C9H13BCl3N |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
[benzyl(dimethyl)azaniumyl]-trichloroboranuide |
InChI |
InChI=1S/C9H13BCl3N/c1-14(2,10(11,12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
LKMHSFZIOPQRLU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]([N+](C)(C)CC1=CC=CC=C1)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


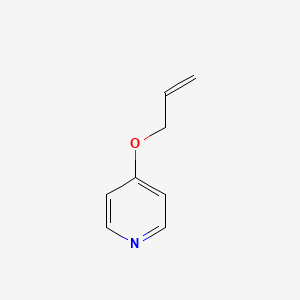
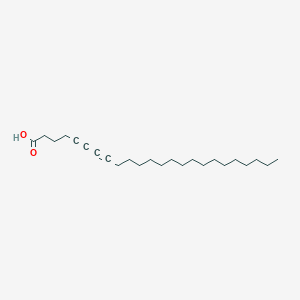

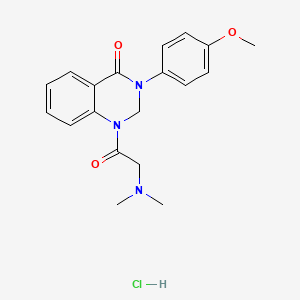
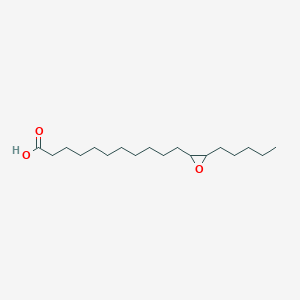
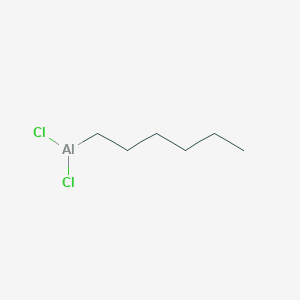
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
